

# An In-depth Technical Guide to the Physical Properties of 1,5-Dimethoxynaphthalene

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## Compound of Interest

Compound Name: 1,5-Dimethoxynaphthalene

Cat. No.: B158590

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## Introduction

**1,5-Dimethoxynaphthalene** is an aromatic organic compound with the chemical formula  $C_{12}H_{12}O_2$ . As a derivative of naphthalene, its physical and chemical properties are of significant interest in various fields of chemical research and development, including as an intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physical properties of **1,5-Dimethoxynaphthalene**, complete with detailed experimental protocols for their determination and a logical workflow for its characterization.

## Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for **1,5-Dimethoxynaphthalene** are summarized below.

Property	Value
Molecular Formula	$C_{12}H_{12}O_2$
Molecular Weight	188.22 g/mol
CAS Number	10075-63-5
Appearance	Solid

## Quantitative Physical Data

The key quantitative physical properties of **1,5-Dimethoxynaphthalene** are presented in the following table for easy reference and comparison.

Physical Property	Value
Melting Point	180-184 °C[1]
Boiling Point	311.2 °C at 760 mmHg
Density	1.097 g/cm <sup>3</sup>
Vapor Pressure	0.00105 mmHg at 25°C
Flash Point	130.3 °C

## Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound such as **1,5-Dimethoxynaphthalene**.

### Purification by Recrystallization

Prior to the determination of its physical properties, it is crucial to ensure the purity of the **1,5-Dimethoxynaphthalene** sample. Recrystallization is a standard method for purifying solid organic compounds.

Methodology:

- **Solvent Selection:** The ideal solvent is one in which **1,5-Dimethoxynaphthalene** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- **Dissolution:** In a flask, the crude **1,5-Dimethoxynaphthalene** is dissolved in a minimal amount of the hot solvent to create a saturated solution.
- **Hot Filtration:** If insoluble impurities are present, the hot solution is quickly filtered to remove them.

- **Crystallization:** The hot, clear filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of **1,5-Dimethoxynaphthalene** decreases, leading to the formation of crystals.
- **Isolation of Crystals:** The formed crystals are collected by vacuum filtration using a Büchner funnel.
- **Washing:** The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- **Drying:** The purified crystals are then dried to remove any residual solvent.

## Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1°C) is indicative of a pure substance.

Methodology:

- **Sample Preparation:** A small amount of the dried, purified **1,5-Dimethoxynaphthalene** is finely crushed and packed into a capillary tube to a depth of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a Thiele tube filled with mineral oil.
- **Heating:** The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded. This range is the melting point of the sample.

## Boiling Point Determination (Thiele Tube Method)

For a solid with a known boiling point, this method can be used for verification, although it is more commonly applied to liquids.

Methodology:

- **Sample Preparation:** A small amount of **1,5-Dimethoxynaphthalene** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
- **Apparatus Setup:** The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil. The oil level should be above the sample level in the test tube.
- **Heating:** The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
- **Observation:** As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.
- **Boiling Point Reading:** The temperature is carefully monitored as the apparatus cools. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

## Density Determination (Liquid Displacement Method)

The density of an insoluble solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

- **Mass Measurement:** A known mass of purified **1,5-Dimethoxynaphthalene** is accurately weighed using an analytical balance.
- **Initial Volume Measurement:** A graduated cylinder is partially filled with a liquid in which **1,5-Dimethoxynaphthalene** is insoluble (e.g., water, if appropriate), and the initial volume is recorded.
- **Displacement:** The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- **Final Volume Measurement:** The new volume of the liquid in the graduated cylinder is recorded.

- Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

## <sup>1</sup>H-NMR Spectroscopy

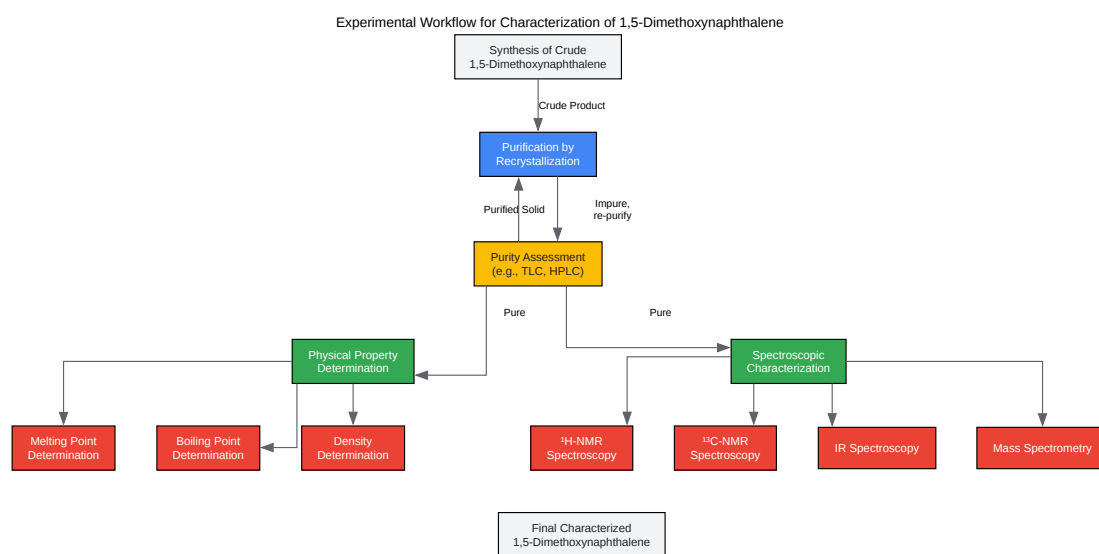
Proton Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Methodology:

- Sample Preparation: Approximately 5-10 mg of purified **1,5-Dimethoxynaphthalene** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
- Data Acquisition: The <sup>1</sup>H-NMR spectrum is acquired.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
- Spectral Analysis: The chemical shifts, integration values (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to confirm the structure of **1,5-Dimethoxynaphthalene**. The <sup>1</sup>H-NMR spectrum of **1,5-Dimethoxynaphthalene** is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of an organic compound like **1,5-Dimethoxynaphthalene**.



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Caption: Workflow for the characterization of **1,5-Dimethoxynaphthalene**.

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## References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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